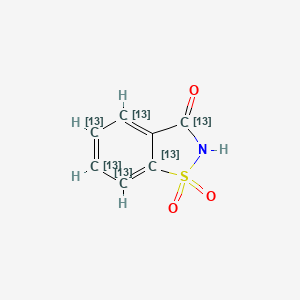

1,1-dioxo-1,2-benzothiazol-3-one

説明

BenchChem offers high-quality 1,1-dioxo-1,2-benzothiazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-dioxo-1,2-benzothiazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H5NO3S |

|---|---|

分子量 |

189.14 g/mol |

IUPAC名 |

1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |

InChIキー |

CVHZOJJKTDOEJC-ZFJHNFROSA-N |

異性体SMILES |

[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)[13C](=O)NS2(=O)=O |

正規SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

製品の起源 |

United States |

An In-depth Technical Guide on the Physicochemical Properties of 1,1-dioxo-1,2-benzothiazol-3-one (Saccharin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-dioxo-1,2-benzothiazol-3-one, commonly known as saccharin, is a foundational artificial sweetener with a rich history and continued relevance in the food, pharmaceutical, and chemical industries.[1][2][3] This guide provides a comprehensive technical overview of its core physicochemical properties. We will delve into its molecular structure, solubility, acidity, thermal stability, and spectroscopic characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for the characterization of saccharin, offering insights into the causality behind methodological choices. The aim is to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize and analyze this multifaceted compound.

Introduction: The Enduring Significance of Saccharin

Discovered in 1879 by Ira Remsen and Constantin Fahlberg, saccharin was the first commercially available artificial sweetener.[4] It is a non-nutritive sweetener, approximately 200 to 700 times sweeter than sucrose, though it can present a bitter or metallic aftertaste at high concentrations.[4][5] Its primary application lies in sweetening a wide array of products, including beverages, candies, baked goods, and pharmaceuticals.[5][6] In drug development, saccharin and its more soluble salt forms (sodium and calcium saccharin) are invaluable excipients, primarily used for taste-masking of bitter active pharmaceutical ingredients (APIs), thereby enhancing patient compliance.[7][8] Its stability and inertness are key attributes that make it compatible with a wide range of drug formulations.[7][9]

Molecular and Structural Properties

Saccharin is a heterocyclic compound, specifically a 1,2-benzisothiazole with a ketone group at the 3-position and two oxo substituents at the 1-position.[10] The acidic nature of saccharin is attributed to the hydrogen atom attached to the nitrogen, which is readily ionizable due to the electron-withdrawing effects of the adjacent sulfonyl and carbonyl groups.

Diagram: Molecular Structure of Saccharin

Caption: Molecular structure of 1,1-dioxo-1,2-benzothiazol-3-one.

Key Physicochemical Parameters

A thorough understanding of saccharin's physicochemical properties is paramount for its application in various fields. These properties dictate its behavior in different matrices and are crucial for formulation development, quality control, and analytical method development.

Solubility

The solubility of saccharin is a critical parameter, particularly in the formulation of liquid dosage forms and beverages. In its acidic form, saccharin is only slightly soluble in water.[6] For this reason, its sodium and calcium salts, which are highly water-soluble, are more commonly used.[4][5][6]

| Compound | Solvent | Solubility | Temperature (°C) |

| Saccharin (Acid Form) | Water | 1 g in 290 mL (3.45 g/L)[6][11] | 25 |

| Boiling Water | 1 g in 25 mL | 100 | |

| Acetone | 1 g in 12 mL[12] | Room Temperature | |

| Ethanol | 1 g in 31 mL | Room Temperature | |

| Glycerol | 1 g in 50 mL | Room Temperature | |

| Sodium Saccharin | Water | 0.67 g/mL (670 g/L)[6][13] | Room Temperature |

| Ethanol | Sparingly soluble[5][14] | Room Temperature | |

| Calcium Saccharin | Water | Very soluble[4] | Room Temperature |

Acidity (pKa)

The acidity of saccharin is a defining characteristic, influencing its solubility, reactivity, and biological interactions. The pKa of the N-H proton is quite low, indicating that it is a relatively strong acid.

This low pKa means that at physiological pH, saccharin will exist almost entirely in its anionic (saccharinate) form. This is a crucial consideration in drug development, as the ionized form may have different absorption and distribution characteristics compared to the neutral molecule.

Diagram: Ionization Equilibrium of Saccharin

Caption: Ionization equilibrium of saccharin in aqueous solution.

Melting Point and Thermal Stability

Saccharin is a heat-stable compound, which allows for its use in baked goods and other heat-processed products.[6] Its high melting point is indicative of its crystalline solid nature.

Saccharin is stable over a pH range of 2 to 7 and at temperatures up to 150°C.[4] Significant decomposition of its sodium salt only occurs at high temperatures (125°C) and low pH (pH 2) over extended periods.[5][17]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the identification, quantification, and structural elucidation of saccharin.

UV-Visible Spectroscopy

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of saccharin in various samples, including beverages and pharmaceutical preparations.[18][19] The aromatic benzothiazole ring system gives rise to characteristic UV absorption maxima.

-

λmax: Approximately 235 nm and 257 nm have been used for the determination of saccharin.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the functional group analysis of saccharin. The key vibrational frequencies correspond to the carbonyl and sulfonyl groups.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Carbonyl) | Stretching | ~1720-1730 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | ~1330-1350 |

| SO₂ (Sulfonyl) | Symmetric Stretching | ~1160-1180 |

| N-H | Stretching | ~3080-3100 |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of saccharin.

-

¹H NMR: The proton NMR spectrum of saccharin typically shows signals for the aromatic protons in the region of 7.8-8.2 ppm and a broad singlet for the acidic N-H proton, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbon.

Reactivity and Stability

Saccharin is chemically stable and does not readily react with other food or pharmaceutical ingredients.[6] It is not metabolized by the human body and is excreted unchanged.[4] However, under harsh conditions, such as prolonged exposure to high temperatures at low pH, it can undergo hydrolysis to form 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid.[1]

Recent research has also explored the antimicrobial properties of saccharin, showing that it can disrupt bacterial cell envelopes and inhibit biofilm formation.[20]

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the determination of key physicochemical properties of saccharin. These protocols are designed to be self-validating and are grounded in established analytical principles.

Protocol: Determination of pKa by UV-Visible Spectrophotometry

Principle: The pKa of a compound can be determined by measuring the change in its UV absorbance as a function of pH. The absorbance of the acidic and basic forms of saccharin differ, and at a pH equal to the pKa, the concentrations of the two forms are equal.

Materials:

-

Saccharin

-

UV-Visible Spectrophotometer

-

pH meter

-

Buffer solutions (pH 1.0 to 3.0 in 0.2 unit increments)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of saccharin and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

-

Preparation of Test Solutions: Pipette a small aliquot of the stock solution into a series of volumetric flasks. Dilute to the mark with the buffer solutions of varying pH.

-

Spectrophotometric Measurement: Record the UV spectrum of each test solution from 200 to 400 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.

-

Plot absorbance at this wavelength versus pH.

-

The pKa is the pH at the midpoint of the resulting sigmoidal curve.

-

Causality: The choice of a series of buffers spanning the expected pKa ensures accurate determination of the inflection point. UV-Vis spectroscopy is chosen for its simplicity and sensitivity to changes in the electronic structure of the molecule upon ionization.

Diagram: Workflow for pKa Determination

Caption: Experimental workflow for pKa determination of saccharin.

Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. An excess of the solid compound is agitated in a solvent until equilibrium is reached, after which the concentration of the dissolved solute is measured.

Materials:

-

Saccharin

-

Deionized water

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Visible Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of saccharin to a known volume of deionized water in a sealed flask.

-

Equilibration: Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a syringe filter, and determine the concentration of saccharin using a pre-validated HPLC or UV-Vis method.

Causality: Using an excess of the solid ensures that the solution becomes saturated. The extended agitation period is necessary to reach thermodynamic equilibrium. Centrifugation and filtration are critical steps to remove any undissolved particles that would lead to an overestimation of solubility.

Applications in Drug Development

The physicochemical properties of saccharin directly impact its utility in pharmaceutical formulations.

-

Taste Masking: Its intense sweetness is used to mask the unpleasant taste of many APIs, improving patient adherence, particularly in pediatric and geriatric populations.[8]

-

Excipient in Solid Dosage Forms: As a stable, crystalline solid, it can be incorporated into tablets and powders.

-

Formulation of Liquids and Syrups: The high water solubility of sodium saccharin makes it an ideal sweetener for liquid formulations.[7][17]

-

Stabilizer: In some formulations, saccharin can act as a stabilizing agent.[8]

Conclusion

1,1-dioxo-1,2-benzothiazol-3-one, or saccharin, possesses a unique set of physicochemical properties that have cemented its role as a key excipient in the pharmaceutical industry and a widely used sweetener. Its high thermal stability, well-defined acidity, and the high solubility of its salt forms provide formulators with a versatile tool for enhancing the palatability and stability of drug products. A comprehensive understanding of these properties, coupled with robust analytical methodologies, is essential for its effective and reliable application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). Saccharin. PubChem. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). Saccharin. Retrieved January 8, 2026, from [Link]

-

Britannica. (2023, March 10). Saccharin. Retrieved January 8, 2026, from [Link]

-

Scribd. (n.d.). Saccharin Solubility Data. Retrieved January 8, 2026, from [Link]

-

Ataman Kimya. (n.d.). SODIUM SACCHARIN. Retrieved January 8, 2026, from [Link]

-

Snowhite Chemical Co.,LTD. (2023, August 29). The physical and chemical properties of saccharin sodium. Retrieved January 8, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Saccharin (FDB000918). Retrieved January 8, 2026, from [Link]

- Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al Haitham Journal for Pure and Applied Science, 33(2), 43-54.

- (n.d.). Saccharin sodium is considerably more soluble in water.

-

American Chemical Society. (2019, July 1). Saccharin. Retrieved January 8, 2026, from [Link]

- (n.d.). The Synthesis of Sodium Saccharin: Vital for Sweetening Industry.

-

Asian Journal of Research in Chemistry. (n.d.). Simultaneous Determination of Saccharin and Aspartame in Drinks by UV- Spectrophotometry. Retrieved January 8, 2026, from [Link]

-

LookChem. (n.d.). Cas 128-44-9,Saccharin sodium. Retrieved January 8, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 6). Sodium Saccharin in Pharmaceuticals: Enhancing Taste and Efficacy. Retrieved January 8, 2026, from [Link]

- (n.d.). Sodium Saccharin manufacturers.

-

ResearchGate. (n.d.). The physical properties of saccharin. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2020, May 16). A Review: Saccharin Discovery, Synthesis, and Applications. Retrieved January 8, 2026, from [Link]

-

Revista Desafio Online. (2022, October 1). The Use of UV-vis Spectroscopy Technique for Investigation of Organic Compounds in Saccharine Substrates. Retrieved January 8, 2026, from [Link]

-

Neliti. (n.d.). ANALYSIS OF SACCHARIN IN RED PORRIDGE FROM TRADITIONAL MARKET WHICH VALIDATED USING UV- VISIBLE SPECTROPHOTOMETRIC. Retrieved January 8, 2026, from [Link]

-

DrugPatentWatch. (n.d.). Medicines containing SACCHARIN SODIUM Connecting excipients, fillers and diluents with drug patents and generic entry dates. Retrieved January 8, 2026, from [Link]

-

Acta hydrotechnica. (2018). Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters. Retrieved January 8, 2026, from [Link]

-

CONICET. (n.d.). Simultaneous Determination of Saccharin and Aspartame in Commercial Noncaloric Sweeteners Using the PLS-2 Multivariate Calibrati. Retrieved January 8, 2026, from [Link]

-

Digital Repository. (2020, April 20). Article - A Review: Saccharin Discovery, Synthesis, and Applications. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Degradation of Artificial Sweetener Saccharin Sodium by Advanced Oxidation Technology. Retrieved January 8, 2026, from [Link]

- (n.d.). Determination of saccharin in watts nickel plating solutions by first derivative ultraviolet spectrometry.

-

Study.com. (n.d.). How can you distinguish the HNMR of N-ethylsaccharin from O-ethylsaccharin? Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of saccharin in the SO 2 stretching region. Retrieved January 8, 2026, from [Link]

-

EMBO Molecular Medicine. (2023, April 3). Sweetener saccharin revives old antibiotics by breaking bacterial defences. Retrieved January 8, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Saccharin. NIST WebBook. Retrieved January 8, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Saccharin - sodium salt. NIST WebBook. Retrieved January 8, 2026, from [Link]

- (2024, October). Saccharin – an exclusive overview of 6 different variants of this sweetener.

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Saccharin | artificial sweetener, sugar substitute, food additive | Britannica [britannica.com]

- 5. Saccharin sodium | 128-44-9 [chemicalbook.com]

- 6. Saccharin - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. vw-ingredients.com [vw-ingredients.com]

- 10. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acs.org [acs.org]

- 12. 81-07-2 CAS MSDS (Saccharin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Soluble Saccharin, Sodium Saccharin BP USP EP IP FCC Manufacturers [mubychem.com]

- 15. Showing Compound Saccharin (FDB000918) - FooDB [foodb.ca]

- 16. Sodium Saccharin manufacturers [foodchem.cn]

- 17. phexcom.com [phexcom.com]

- 18. ajrconline.org [ajrconline.org]

- 19. media.neliti.com [media.neliti.com]

- 20. news-medical.net [news-medical.net]

synthesis routes for 1,1-dioxo-1,2-benzothiazol-3-one

An In-Depth Technical Guide to the Synthesis of 1,1-dioxo-1,2-benzothiazol-3-one (Saccharin)

Introduction: The Genesis of a Synthetic Sweetener

1,1-dioxo-1,2-benzothiazol-3-one, universally known by its trivial name saccharin, holds a significant place in chemical history as the first commercially successful artificial sweetener.[1][2] Its discovery in 1879 by Constantin Fahlberg and Ira Remsen at Johns Hopkins University was serendipitous; Fahlberg noticed an intense sweetness on his hand from a coal tar derivative he was studying, benzoic sulfimide.[1] This accidental finding launched a multi-billion dollar industry and provided a non-caloric sugar substitute that has been widely used in food, beverages, and pharmaceuticals for over a century.[3][4]

From a chemical standpoint, saccharin is a cyclic sulfonamide (a sultam) with moderate acidity (pKa ≈ 1.6-2.32), a property attributable to the acidic hydrogen on the nitrogen atom.[4][5][6] While the free acid is only slightly soluble in water, it is typically used as its highly soluble sodium or calcium salt.[2][4] This guide provides a detailed examination of the principal industrial synthesis routes to saccharin, exploring the underlying chemical principles, procedural details, and the evolution of these manufacturing processes.

The Remsen-Fahlberg Process: The Foundational Route

The original synthesis, developed by its discoverers, remains a cornerstone of saccharin production.[7] Known as the Remsen-Fahlberg process, it begins with toluene, a readily available petrochemical feedstock.[8] This method is valued for its reliability, and variations of it are still in commercial use, prized for producing high-purity saccharin.[9]

Causality and Mechanistic Insights

The process is a multi-step sequence that strategically builds the bicyclic structure of saccharin.

-

Sulfonylation of Toluene: The synthesis commences with the electrophilic aromatic substitution of toluene using chlorosulfonic acid. The methyl group of toluene is an ortho-, para- director. This reaction yields a mixture of o-toluenesulfonyl chloride and p-toluenesulfonyl chloride. The ortho isomer is the desired precursor for saccharin, necessitating a separation step from the undesired para isomer.

-

Ammonolysis: The separated o-toluenesulfonyl chloride is then reacted with ammonia. This is a nucleophilic acyl substitution where ammonia displaces the chloride ion to form o-toluenesulfonamide.

-

Oxidation: The critical step is the oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate are traditionally used.[8] This converts o-toluenesulfonamide into o-sulfamoylbenzoic acid. The choice of oxidant and reaction conditions is crucial to maximize yield and avoid over-oxidation or side reactions.

-

Cyclization: The final step involves heating the o-sulfamoylbenzoic acid. This causes an intramolecular condensation reaction (dehydration), where the carboxylic acid and the sulfonamide groups react to form the five-membered sultam ring of saccharin.

Visualizing the Remsen-Fahlberg Pathway

Caption: The Remsen-Fahlberg synthesis of saccharin starting from toluene.

Experimental Protocol: Remsen-Fahlberg Synthesis

-

Step 1: Synthesis of o-Toluenesulfonyl Chloride: Toluene is reacted with an excess of chlorosulfonic acid at low temperatures (0-5 °C). The reaction mixture is stirred until the reaction is complete. The mixture is then poured onto ice, and the organic layer containing the mixed sulfonyl chlorides is separated. The isomers are typically separated by fractional crystallization or distillation.

-

Step 2: Synthesis of o-Toluenesulfonamide: The purified o-toluenesulfonyl chloride is added slowly to a concentrated aqueous solution of ammonia. The reaction is exothermic and requires cooling to maintain control. The resulting o-toluenesulfonamide precipitates and is collected by filtration.

-

Step 3: Oxidation to o-Sulfamoylbenzoic Acid: The o-toluenesulfonamide is suspended in an aqueous solution, and a strong oxidizing agent (e.g., potassium permanganate) is added portion-wise. The mixture is heated to drive the reaction to completion.[8] The manganese dioxide byproduct is removed by filtration.

-

Step 4: Cyclization to Saccharin: The filtrate containing the salt of o-sulfamoylbenzoic acid is acidified with a strong acid, such as hydrochloric acid. Upon heating, the intermediate acid cyclizes, and the insoluble saccharin precipitates from the solution upon cooling. The crude saccharin is then collected and purified by recrystallization.

The Maumee Process: An Alternative Industrial Route

Developed in the 1950s at the Maumee Chemical Company in Ohio, this process offers a different and often more efficient pathway to saccharin, starting from methyl anthranilate.[5] This route avoids the isomeric separation issues inherent in the Remsen-Fahlberg process.

Causality and Mechanistic Insights

-

Diazotization: The process begins with the diazotization of methyl anthranilate. The primary amine group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures.[5][10]

-

Sulfination and Chlorination: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst, which forms a sulfonyl chloride precursor. Subsequent reaction with chlorine gas converts this intermediate into methyl 2-(chlorosulfonyl)benzoate.[5]

-

Ammonolysis and Cyclization: The final step is a reaction with aqueous ammonia.[10] This is a tandem reaction where ammonia first displaces the chloride on the sulfonyl chloride group to form a sulfonamide. The newly formed sulfonamide then immediately attacks the adjacent methyl ester group, displacing methanol and forming the stable saccharin ring in a single, efficient step. The saccharin is then precipitated by acidifying the aqueous phase.[10]

Visualizing the Maumee Pathway

Caption: The Maumee process for saccharin synthesis starting from methyl anthranilate.

Experimental Protocol: Maumee Process

-

Step 1: Diazotization: Methyl anthranilate is dissolved in aqueous hydrochloric acid and cooled to between -5°C and 10°C.[10] An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt solution.

-

Step 2: Sulfochlorination: The cold diazonium solution is added to a vigorously stirred mixture of a water-immiscible organic solvent (e.g., 1,2-dichloroethane) and sulfur dioxide.[10] Chlorine gas is then passed through the organic phase to yield methyl 2-(chlorosulfonyl)benzoate.[10]

-

Step 3: Ammonolysis and Isolation: The organic phase containing the sulfonyl chloride is separated and reacted with concentrated aqueous ammonia at a controlled temperature (e.g., 30-40°C).[10] During this step, the saccharin forms and is extracted into the aqueous phase as its ammonium salt. The aqueous phase is then separated and acidified with a strong acid, causing the pure saccharin to precipitate. The product is collected by filtration, washed, and dried. This process can achieve yields of 90% or higher based on the starting methyl anthranilate.[10]

Synthesis from Phthalic Anhydride

Another significant industrial method utilizes phthalic anhydride as the starting material.[11][12] This route involves converting one of the carboxyl groups of the phthalic acid system into a sulfonamide and then inducing cyclization.

Causality and Mechanistic Insights

-

Amidation & Hofmann Rearrangement: Phthalic anhydride is first converted to phthalamide by heating with urea or ammonia. The phthalamide then undergoes a Hofmann rearrangement using a hypobromite or hypochlorite solution. This complex reaction converts one of the amide groups into a primary amine, yielding anthranilic acid.

-

Conversion to Saccharin: From anthranilic acid, the synthesis proceeds similarly to the Maumee process. The anthranilic acid is diazotized, followed by sulfochlorination and ammonolysis to yield the final saccharin product. An alternative path involves the sulfonation of phthalic anhydride to produce o-sulphobenzoic acid, which is then converted to its anhydride, reacted with ammonia to form a sulphonamide, and finally cyclized and oxidized to saccharin.[11]

Visualizing the Phthalic Anhydride Pathway

Caption: A common synthesis route to saccharin starting from phthalic anhydride.

Modern Developments and Greener Approaches

While the classic routes are robust, modern chemical synthesis prioritizes efficiency, safety, and environmental sustainability. Research has focused on improving the oxidation step of the Remsen-Fahlberg process, which traditionally uses stoichiometric amounts of heavy metal oxidants like chromium or manganese. A more advanced approach involves the catalytic oxidation of o-toluenesulfonamide using molecular oxygen (or air) in the presence of metal catalysts, such as cobalt or manganese salts.[13][14] This method avoids toxic heavy metal waste and is more atom-economical, representing a significant "greener" improvement to the original process.

Comparative Summary of Synthesis Routes

| Feature | Remsen-Fahlberg Process | Maumee Process | Phthalic Anhydride Route |

| Starting Material | Toluene[8] | Methyl Anthranilate[5] | Phthalic Anhydride[11] |

| Key Steps | Sulfonylation, Ammonolysis, Oxidation, Cyclization | Diazotization, Sulfochlorination, Ammonolysis/Cyclization | Amidation, Hofmann Rearrangement, Diazotization |

| Primary Advantage | High purity product, well-established[9] | High yield, avoids isomer separation[10] | Utilizes a different feedstock |

| Primary Disadvantage | Requires separation of ortho/para isomers; uses harsh oxidants | More complex starting material | Multi-step process with a complex rearrangement |

| Typical Yield | ~26% (based on toluene)[10] | >90% (based on methyl anthranilate)[10] | Variable |

Conclusion

The synthesis of 1,1-dioxo-1,2-benzothiazol-3-one is a classic example of industrial organic chemistry, showcasing elegant solutions to the challenge of constructing a specific heterocyclic scaffold. The Remsen-Fahlberg and Maumee processes represent two distinct, highly optimized, and commercially viable strategies that have dominated production for decades. While both remain relevant, the ongoing drive for greener, safer, and more efficient chemical manufacturing continues to spur innovation, as seen in the development of catalytic oxidation methods. The enduring presence of saccharin in the market is a testament not only to its utility as a sweetener but also to the ingenuity of the chemical processes developed for its synthesis.

References

-

A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

-

Mahmood, A.A.R. & Al-Juboori, S.B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. Available at: [Link]

-

Sodium Saccharin - Descrizione. (2023). competenze.com. Available at: [Link]

-

Cas 81-07-2,Saccharin | lookchem. (n.d.). lookchem.com. Available at: [Link]

-

Saccharin - Wikipedia. (n.d.). en.wikipedia.org. Available at: [Link]

-

Saccharin - Corinne Schnadelbach. (n.d.). prezi.com. Available at: [Link]

-

A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al Haitham Journal for Pure and Applied Science. Available at: [Link]

-

The Pursuit of Sweet | Science History Institute. (2010). sciencehistory.org. Available at: [Link]

-

Saccharin - American Chemical Society. (2019). acs.org. Available at: [Link]

-

Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances. Available at: [Link]

-

5.6 Organics - Making Saccharin - YouTube. (2024). youtube.com. Available at: [Link]

-

(PDF) A Review: Saccharin Discovery, Synthesis, and Applications - ResearchGate. (2020). researchgate.net. Available at: [Link]

- US4464537A - Preparation of saccharin - Google Patents. (n.d.). patents.google.com.

-

Saccharin Derivative Synthesis via[11] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduates. (2016). Pendidikan Kimia. Available at: [Link]

-

Scheme 1 . The saccharin production by Remsen-Fahlberg process. - ResearchGate. (n.d.). researchgate.net. Available at: [Link]

-

Method for producing sodium saccharin (2014) | Qi Fengnan | 9 Citations - SciSpace. (n.d.). typeset.io. Available at: [Link]

-

Synthesis of Saccharin by Remsen & Fahlberg with its uses | Dr. Bharat Baria - YouTube. (2021). youtube.com. Available at: [Link]

-

A Review on Artificial Sweeteners: Chemistry, Synthesis and Uses. (n.d.). Jetir.Org. Available at: [Link]

-

Synthesis of Novel Saccharin Derivatives - PMC - NIH. (n.d.). ncbi.nlm.nih.gov. Available at: [Link]

-

Synthesis of Novel Saccharin Derivatives - MDPI. (n.d.). mdpi.com. Available at: [Link]

-

Artificial sugar saccharin and its derivatives: role as a catalyst - PMC - PubMed Central. (2020). ncbi.nlm.nih.gov. Available at: [Link]

- US3759936A - Oxidation of o-toluenesulfonamides by molecular oxygen - Google Patents. (n.d.). patents.google.com.

- CN103709118A - Method for producing sodium saccharin - Google Patents. (n.d.). patents.google.com.

-

The Science of Saccharin: Purity, Precision and Performance - JMC Fine Chemicals. (2025). jmcsaccharin.com. Available at: [Link]

-

JMC Saccharin - KISCO. (n.d.). kisco.co.jp. Available at: [Link]

-

Characterization of aminosaccharins in commercial sodium saccharin produced by the Maumee process - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Available at: [Link]

-

SODIUM SACCHARIN. (n.d.). fao.org. Available at: [Link]

-

(PDF) Synthesis of Novel Saccharin Derivatives - ResearchGate. (2025). researchgate.net. Available at: [Link]

-

1,2-Benzisothiazole 1,1-dioxides. Synthesis of 3-alkyl-(or aryl-)1,2-benzisothiazole 1,1-dioxides and related compounds - RSC Publishing. (n.d.). pubs.rsc.org. Available at: [Link]

-

Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Publishing. (n.d.). pubs.rsc.org. Available at: [Link]

-

Synthesis & characterization of saccharine derivatives | PDF - Slideshare. (n.d.). slideshare.net. Available at: [Link]

-

The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated beta-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H) - ResearchGate. (2025). researchgate.net. Available at: [Link]

-

Artificial Sweeteners and Sugar Ingredients as Reducing Agent for Green Synthesis of Silver Nanoparticles - ResearchGate. (2019). researchgate.net. Available at: [Link]

- KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide - Google Patents. (n.d.). patents.google.com.

-

A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide - arkat usa. (n.d.). arkat-usa.org. Available at: [Link]

-

N,N′-Linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides: Synthesis, biological activity, and derived radicals - ResearchGate. (2025). researchgate.net. Available at: [Link]

-

Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). (2025). preprints.org. Available at: [Link]

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. (n.d.). mdpi.com. Available at: [Link]

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][11]Thiazin-4-One Derivatives - NIH. (2025). ncbi.nlm.nih.gov. Available at: [Link]

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - Semantic Scholar. (2020). semanticscholar.org. Available at: [Link]

Sources

- 1. acs.org [acs.org]

- 2. jetir.org [jetir.org]

- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Saccharin - Wikipedia [en.wikipedia.org]

- 6. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]

- 7. The Pursuit of Sweet | Science History Institute [sciencehistory.org]

- 8. lookchem.com [lookchem.com]

- 9. The Science of Saccharin: Purity, Precision and Performance – JMC Fine Chemicals [jmcfinechem.com]

- 10. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]

- 11. Sodium Saccharin - Descrizione [tiiips.com]

- 12. prezi.com [prezi.com]

- 13. US3759936A - Oxidation of o-toluenesulfonamides by molecular oxygen - Google Patents [patents.google.com]

- 14. KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide - Google Patents [patents.google.com]

A Technical Guide to the Biological Mechanisms of Saccharin Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Historically recognized as the oldest artificial sweetener, saccharin has undergone a remarkable scientific renaissance. Initial controversy surrounding its safety has been supplanted by a wave of research revealing its potential as a versatile therapeutic scaffold.[1][2][3] This guide provides an in-depth exploration of the multifaceted mechanisms of action of saccharin and its derivatives within biological systems. Moving beyond its role in taste perception, we will dissect its function as a potent enzyme inhibitor, a modulator of cellular transport, and an effector of critical signaling pathways. This document synthesizes current knowledge, details robust experimental protocols for mechanism validation, and presents a forward-looking perspective on the therapeutic application of this "privileged" chemical structure.

Introduction: From Sweetener to Therapeutic Lead

Saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) is a heterocyclic compound whose intense sweetness led to its widespread use as a non-caloric sugar substitute.[4] For decades, its biological evaluation was largely confined to toxicology and metabolism in the context of food safety.[4] However, a paradigm shift occurred with the discovery that saccharin and its derivatives can selectively interact with specific biological targets, many of which are implicated in significant human diseases.[1][2][5]

Notably, the saccharin core has been identified as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. This realization has catalyzed the design and synthesis of extensive libraries of saccharin derivatives, moving the conversation from its debated carcinogenicity to its promising role as an anti-cancer, anti-inflammatory, and anti-infective agent.[6][7][8] This guide will primarily focus on the anticancer properties stemming from these interactions.

Part 1: The Primary Mechanism of Action: Carbonic Anhydrase Inhibition

The most well-characterized mechanism of action for many saccharin derivatives is the inhibition of carbonic anhydrases (CAs), a superfamily of ubiquitous zinc-containing metalloenzymes.[9][10]

The Role of Carbonic Anhydrases in Physiology and Oncology

Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[9] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, and ion transport.[9]

In oncology, specific CA isoforms, particularly the transmembrane proteins CA IX and CA XII, are highly overexpressed in many solid tumors.[1][9] Their expression is often induced by hypoxia (low oxygen), a common feature of the tumor microenvironment. By catalyzing the hydration of CO₂, tumor-associated CAs contribute to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH. This pH gradient promotes tumor cell survival, proliferation, and metastasis, making CA IX and CA XII prime therapeutic targets.[1][2][5]

The Saccharin Scaffold as a Zinc-Binding Group

The therapeutic efficacy of established CA inhibitors, such as sulfonamides, relies on their ability to coordinate with the catalytic zinc ion (Zn²⁺) in the enzyme's active site. Research has revealed that the saccharin scaffold itself acts as a potent zinc-binding group.[11] The endocyclic sulfonamide within the saccharin structure anchors the molecule to the Zn²⁺ ion, effectively blocking the active site and preventing substrate binding.[9] This interaction forms the basis for the inhibitory activity of saccharin and its derivatives against various CA isoforms.[9][12]

Many synthetic efforts have focused on modifying the saccharin core to enhance both potency and isoform selectivity. By adding different chemical moieties, researchers have developed derivatives that show potent, nanomolar-range inhibition of the tumor-associated CA IX and XII, with significantly less activity against the ubiquitous "off-target" isoforms CA I and II, potentially minimizing side effects.[1][9][10]

Visualizing the Inhibition Mechanism

The following diagram illustrates the fundamental mechanism of CA IX inhibition by a saccharin derivative. The derivative's sulfonamide group coordinates with the zinc ion, displacing the water molecule essential for catalysis and blocking the enzyme's function.

Caption: Potential apoptotic pathway initiated by a saccharin derivative.

Part 3: Experimental Validation and Methodologies

Validating the proposed mechanisms of action requires robust and reproducible experimental protocols. As a Senior Application Scientist, I emphasize the importance of not just following steps, but understanding the causality behind each choice.

Workflow 1: Validating Carbonic Anhydrase Inhibition

The gold standard for measuring the kinetics of CA-catalyzed CO₂ hydration is the stopped-flow spectrophotometry assay. [13][14]This technique is essential because the enzymatic reaction is extremely rapid, and conventional methods cannot capture the initial reaction rates accurately.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay [13]

-

Reagent Preparation:

-

Buffer Solution (Syringe A): Prepare a buffer solution (e.g., 20 mM Tris, pH 8.3) containing the CA enzyme (final concentration in the nanomolar range) and a pH indicator (e.g., 100 µM Phenol Red). [13][15]The buffer's pH is crucial as the assay measures a pH change.

-

Substrate Solution (Syringe B): Prepare CO₂-saturated deionized water by bubbling pure CO₂ gas into chilled water (4°C) for at least 30 minutes. [13][15]Keeping the solution on ice is critical to maintain CO₂ saturation (~77 mM). [13] * Inhibitor Solutions: Prepare a stock solution of the saccharin derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

-

Instrument Setup:

-

Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

-

Equilibrate the sample handling unit to the desired temperature (e.g., 25°C). [13] * Set the spectrophotometer to monitor the absorbance change of the pH indicator at its specific wavelength (e.g., 570 nm for Phenol Red). [15]

-

-

Measurement Procedure:

-

Load Syringe A with the enzyme/indicator solution and Syringe B with the CO₂-saturated water. [13] * Initiate a "push" to rapidly mix the two solutions in the observation cell. The instrument will automatically start recording absorbance over time.

-

The hydration of CO₂ produces protons, causing a pH drop and a corresponding change in the indicator's absorbance. [13]The initial, linear phase of this change reflects the enzyme-catalyzed reaction rate.

-

Perform multiple measurements (e.g., 3-5 "shots") for each inhibitor concentration and average the results. [13]

-

-

Controls and Data Analysis:

-

Uncatalyzed Reaction: Measure the reaction rate without the enzyme to determine the background rate. [13] * No Inhibitor Control: Measure the rate with the enzyme but without any inhibitor to establish the maximal velocity (100% activity). [13] * Data Analysis: Determine the initial reaction rates from the slope of the absorbance vs. time plot. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Workflow Diagram: Stopped-Flow Assay

Sources

- 1. chemicalmarket.net [chemicalmarket.net]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Saccharin shows promise as cancer inhibitor, researchers find - News - University of Florida [archive.news.ufl.edu]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. news-medical.net [news-medical.net]

- 6. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. auctoresonline.org [auctoresonline.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Saccharin sulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic Unveiling of 1,1-dioxo-1,2-benzothiazol-3-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data of 1,1-dioxo-1,2-benzothiazol-3-one, a compound commonly known as saccharin. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and behavior of this significant molecule.

Introduction: The Enduring Sweetness of a Complex Molecule

Saccharin, with the systematic name 1,1-dioxo-1,2-benzothiazol-3-one, is a well-known artificial sweetener. Its discovery in 1879 marked a pivotal moment in the food industry, offering a non-caloric alternative to sugar. Beyond its commercial applications, the unique heterocyclic structure of saccharin presents a compelling case study for spectroscopic analysis. Understanding its spectral signature is crucial for quality control, derivative synthesis, and elucidating its interactions in biological systems. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing not just the spectral features but also the underlying chemical principles that govern them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. For 1,1-dioxo-1,2-benzothiazol-3-one, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of saccharin reveals the electronic environment of its aromatic and acidic protons.

Table 1: ¹H NMR Spectral Data of 1,1-dioxo-1,2-benzothiazol-3-one (Saccharin)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.4 | m | 4H | Aromatic Protons (C₄-C₇) |

| ~11.5 | br s | 1H | N-H Proton |

Data obtained in DMSO-d₆ at 400 MHz.[1]

The aromatic region of the spectrum displays a complex multiplet between approximately 8.0 and 8.4 ppm. This pattern arises from the four protons on the benzene ring. The electron-withdrawing effects of the sulfonyl and carbonyl groups deshield these protons, causing them to resonate at a relatively high chemical shift. The splitting pattern is complex due to the ortho, meta, and para coupling between the adjacent protons.

A broad singlet observed at a significantly downfield chemical shift of around 11.5 ppm is characteristic of the acidic N-H proton. Its broadness is a result of chemical exchange with the solvent and quadrupole broadening from the adjacent nitrogen atom. The pronounced downfield shift is attributed to the strong deshielding effect of the two adjacent electron-withdrawing groups (sulfonyl and carbonyl), which increase the acidity of this proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. While an experimental spectrum is ideal, a predicted spectrum can offer valuable initial assignments.

Table 2: Predicted ¹³C NMR Spectral Data of 1,1-dioxo-1,2-benzothiazol-3-one (Saccharin)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~121-135 | Aromatic Carbons (C₄-C₇) |

| ~138 | Quaternary Aromatic Carbon (C₃ₐ) |

| ~142 | Quaternary Aromatic Carbon (C₇ₐ) |

| ~165 | Carbonyl Carbon (C=O) |

Predicted for a 300 MHz spectrometer in D₂O.[2]

The aromatic carbons are expected to resonate in the typical range of 121-135 ppm. The two quaternary carbons of the fused ring system (C₃ₐ and C₇ₐ) are predicted to be further downfield due to their substitution and proximity to the electron-withdrawing groups. The most downfield signal, anticipated around 165 ppm, is assigned to the carbonyl carbon, a characteristic chemical shift for amide-like carbonyl groups.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of saccharin is characterized by strong absorptions corresponding to its carbonyl and sulfonyl groups.

Table 3: Key IR Absorption Bands of 1,1-dioxo-1,2-benzothiazol-3-one (Saccharin)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3095 | Medium | N-H Stretch |

| ~1720 | Strong | C=O Stretch (Carbonyl) |

| ~1335 | Strong | Asymmetric SO₂ Stretch |

| ~1180 | Strong | Symmetric SO₂ Stretch |

The spectrum is dominated by a strong, sharp absorption band around 1720 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration. The position of this band is consistent with a five-membered ring lactam structure. The N-H stretching vibration appears as a medium intensity band around 3095 cm⁻¹. The most characteristic feature of the sulfonyl group (SO₂) are the two strong absorption bands corresponding to its asymmetric and symmetric stretching modes, observed at approximately 1335 cm⁻¹ and 1180 cm⁻¹, respectively.

Mass Spectrometry (MS): Fragmentation and Molecular Integrity

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and understanding its stability.

Table 4: Key Mass Spectral Data for 1,1-dioxo-1,2-benzothiazol-3-one (Saccharin)

| m/z | Relative Intensity | Assignment |

| 183 | High | Molecular Ion [M]⁺ |

| 104 | Moderate | [M - SO₂ - H]⁺ |

| 76 | High | [C₆H₄]⁺ |

The electron ionization (EI) mass spectrum of saccharin typically shows a prominent molecular ion peak at m/z 183, corresponding to the molecular weight of the compound. A significant fragment is often observed at m/z 104, which can be attributed to the loss of a sulfonyl group (SO₂) and a hydrogen atom. The base peak in the spectrum is frequently at m/z 76, corresponding to the stable benzyne radical cation, formed by the fragmentation of the heterocyclic ring.

Fragmentation Pathway

The fragmentation of saccharin under electron ionization can be rationalized through a series of characteristic bond cleavages.

Caption: Proposed fragmentation pathway of saccharin in EI-MS.

The initial fragmentation often involves the loss of sulfur dioxide (SO₂), a stable neutral molecule, from the molecular ion to form an ion at m/z 119. Subsequent loss of a hydrogen radical leads to an ion at m/z 118. A more dominant pathway from the m/z 119 fragment is the loss of isocyanic acid (HNCO) to generate the highly stable benzyne radical cation at m/z 76. Another possible fragmentation from the molecular ion is the loss of a carbonyl group (CO) to yield a fragment at m/z 155, although this is generally less favored.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate experimental procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1,1-dioxo-1,2-benzothiazol-3-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to ensure the solubility of the compound and to avoid interfering signals. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the N-H of saccharin.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Caption: General workflow for NMR analysis.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Grind a small amount of 1,1-dioxo-1,2-benzothiazol-3-one (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the mid-IR region.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source of the mass spectrometer using a direct insertion probe. Alternatively, for coupling with gas chromatography (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns, which are essential for library matching and structural elucidation.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300, to detect the molecular ion and significant fragment ions.

Conclusion

The spectroscopic data of 1,1-dioxo-1,2-benzothiazol-3-one provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra confirm the arrangement of protons and carbons in the aromatic and heterocyclic rings. The IR spectrum provides definitive evidence for the key functional groups, namely the carbonyl and sulfonyl moieties. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways that are consistent with the proposed structure. This comprehensive spectroscopic characterization is fundamental for the quality assurance of saccharin and serves as a valuable reference for the study of its derivatives and their applications in various scientific fields.

References

-

NIST. Mass spectrum of 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029723). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,1-Dioxo-1,2-benzothiazol-3-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1,1-dioxo-1,2-benzothiazol-3-one, commonly known as saccharin, in a variety of organic solvents. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of saccharin's solubility for applications ranging from drug formulation and development to synthetic chemistry. The guide delves into the theoretical principles governing solubility, presents a curated collection of quantitative solubility data, and provides a detailed experimental protocol for the gravimetric determination of solubility. By synthesizing theoretical knowledge with practical application, this guide aims to be an essential resource for predicting and manipulating the solubility of saccharin in organic media.

Introduction: The Significance of Saccharin and its Solubility

1,1-Dioxo-1,2-benzothiazol-3-one, or saccharin, is a well-established artificial sweetener with a long history of use in the food and pharmaceutical industries.[1] Its non-nutritive nature and high sweetening power make it a crucial ingredient in a wide array of products.[2] Beyond its role as a sweetener, saccharin's unique chemical structure, a benzisothiazole derivative, makes it a valuable scaffold in medicinal chemistry and organic synthesis.

The solubility of saccharin in organic solvents is a critical physical property that dictates its behavior in various applications. In pharmaceutical formulations, understanding and controlling solubility is paramount for achieving desired drug loading, bioavailability, and stability. For synthetic chemists, solvent selection is fundamental to reaction kinetics, purification processes, and crystal engineering.

This guide provides a detailed exploration of the factors influencing the solubility of saccharin in organic solvents, offering both a theoretical framework and practical data to aid researchers in their work.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing. For dissolution to occur spontaneously, the change in Gibbs free energy (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing. The interplay of intermolecular forces between the solute (saccharin) and the solvent molecules is the primary determinant of the enthalpy of solution.

Molecular Structure and Polarity of Saccharin

Saccharin (C₇H₅NO₃S) is a polar molecule with a molecular weight of 183.18 g/mol .[3] Its structure features a benzene ring fused to a heterocyclic ring containing a sulfonyl group (-SO₂-) and a carbonyl group (-C=O) adjacent to a secondary amine (-NH-). The presence of these polar functional groups, particularly the hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (S=O and C=O), allows for a variety of interactions with solvent molecules.

The Role of Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4] The principle is that substances with similar HSP values are more likely to be miscible.

The Hansen Solubility Parameters for saccharin are:

-

δD (Dispersion): 19.5 MPa½

-

δP (Polar): 13.5 MPa½

-

δH (Hydrogen Bonding): 10.5 MPa½

By comparing these values to the HSP of various organic solvents, we can predict the relative solubility of saccharin. Solvents with HSP values closer to those of saccharin are expected to be better solvents.

Quantitative Solubility Data of Saccharin in Organic Solvents

The following table summarizes the experimentally determined solubility of saccharin in a range of organic solvents at various temperatures. The data has been compiled from peer-reviewed literature and technical bulletins.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |

| Alcohols | |||

| Methanol | 5 | 2.85 | [5] |

| 10 | 3.35 | [5] | |

| 15 | 3.93 | [5] | |

| 20 | 4.60 | [5] | |

| 25 | 5.38 | [5] | |

| 30 | 6.29 | [5] | |

| 35 | 7.35 | [5] | |

| 40 | 8.59 | [5] | |

| 45 | 10.03 | [5] | |

| 50 | 11.71 | [5] | |

| Ethanol | 5 | 1.89 | [5] |

| 10 | 2.21 | [5] | |

| 15 | 2.58 | [5] | |

| 20 | 3.01 | [5] | |

| 25 | 3.51 | [5] | |

| 30 | 4.09 | [5] | |

| 35 | 4.77 | [5] | |

| 40 | 5.56 | [5] | |

| 45 | 6.49 | [5] | |

| 50 | 7.58 | [5] | |

| n-Propanol | 5 | 1.45 | [5] |

| 10 | 1.69 | [5] | |

| 15 | 1.97 | [5] | |

| 20 | 2.30 | [5] | |

| 25 | 2.68 | [5] | |

| 30 | 3.13 | [5] | |

| 35 | 3.65 | [5] | |

| 40 | 4.26 | [5] | |

| 45 | 4.97 | [5] | |

| 50 | 5.80 | [5] | |

| Isopropanol | 5 | 1.21 | [5] |

| 10 | 1.41 | [5] | |

| 15 | 1.65 | [5] | |

| 20 | 1.92 | [5] | |

| 25 | 2.24 | [5] | |

| 30 | 2.61 | [5] | |

| 35 | 3.05 | [5] | |

| 40 | 3.56 | [5] | |

| 45 | 4.15 | [5] | |

| 50 | 4.84 | [5] | |

| Isobutanol | 5 | 0.98 | [5] |

| 10 | 1.14 | [5] | |

| 15 | 1.33 | [5] | |

| 20 | 1.55 | [5] | |

| 25 | 1.81 | [5] | |

| 30 | 2.11 | [5] | |

| 35 | 2.46 | [5] | |

| 40 | 2.87 | [5] | |

| 45 | 3.35 | [5] | |

| 50 | 3.91 | [5] | |

| Ketones | |||

| Acetone | 5 | 8.23 | [5] |

| 10 | 9.42 | [5] | |

| 15 | 10.78 | [5] | |

| 20 | 12.34 | [5] | |

| 25 | 14.13 | [5] | |

| 30 | 16.18 | [5] | |

| 35 | 18.53 | [5] | |

| 40 | 21.22 | [5] | |

| 45 | 24.30 | [5] | |

| 50 | 27.82 | [5] | |

| Esters | |||

| Ethyl Acetate | 5 | 2.23 | [5] |

| 10 | 2.58 | [5] | |

| 15 | 2.99 | [5] | |

| 20 | 3.46 | [5] | |

| 25 | 4.01 | [5] | |

| 30 | 4.64 | [5] | |

| 35 | 5.37 | [5] | |

| 40 | 6.22 | [5] | |

| 45 | 7.20 | [5] | |

| 50 | 8.34 | [5] | |

| Glycols | |||

| Propylene Glycol | 25 | 2.6 | |

| Glycerin | 25 | 0.4 | |

| Aqueous Ethanol | |||

| 20.7% Ethanol (by wt.) | 25 | 0.6 | |

| 43.7% Ethanol (by wt.) | 25 | 1.8 | |

| 69.5% Ethanol (by wt.) | 25 | 4.0 | |

| 92.5% Ethanol (by wt.) | 25 | 4.1 |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed, step-by-step protocol for determining the solubility of saccharin in an organic solvent using the isothermal gravimetric method. This method is reliable and does not require specialized analytical instrumentation beyond a precision balance and a temperature-controlled environment.

Materials and Apparatus

-

1,1-Dioxo-1,2-benzothiazol-3-one (Saccharin), >99% purity

-

Organic solvent of interest, analytical grade

-

Thermostatic water bath or incubator

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with airtight screw caps (e.g., 20 mL)

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

Experimental Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of saccharin to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Place a magnetic stir bar in the vial, cap it tightly, and place it in the thermostatic water bath set to the desired temperature. c. Stir the mixture vigorously for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant experimental temperature. b. Carefully draw a known volume of the clear supernatant into a syringe, avoiding any solid particles. c. Attach a 0.45 µm syringe filter to the syringe and dispense a precise volume of the saturated solution into a pre-weighed evaporating dish. Record the exact volume.

-

Solvent Evaporation and Mass Determination: a. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the saccharin (e.g., 60-80°C). b. Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it on the analytical balance. c. Repeat the drying and weighing process until a constant mass is achieved, indicating complete removal of the solvent.

-

Calculation of Solubility: a. Calculate the mass of the dissolved saccharin by subtracting the initial mass of the empty evaporating dish from the final constant mass. b. The solubility can then be expressed in various units, such as g/L, mg/mL, or g/100g of solvent. To express solubility as g/100g of solvent, the mass of the solvent corresponding to the dispensed volume of the solution needs to be determined by knowing the density of the solvent at the experimental temperature.

Caption: Gravimetric solubility determination workflow.

Analysis of Solubility Trends and Solvent Selection

The quantitative data reveals several key trends in the solubility of saccharin:

-

Effect of Temperature: For all organic solvents tested, the solubility of saccharin increases with increasing temperature.[5] This indicates that the dissolution process is endothermic. This property is particularly useful for purification by recrystallization.

-

Influence of Solvent Polarity and Hydrogen Bonding:

-

Alcohols: The solubility of saccharin in linear alcohols decreases as the alkyl chain length increases (methanol > ethanol > n-propanol > isobutanol). This is likely due to the decreasing polarity and steric hindrance of the longer alkyl chains, which reduces the effectiveness of the hydrogen bonding interactions with the saccharin molecule.

-

Ketones: Acetone exhibits the highest solubility for saccharin among the tested solvents. The polar carbonyl group of acetone can act as a strong hydrogen bond acceptor for the N-H proton of saccharin, and its overall polarity aligns well with that of saccharin.

-

Esters: Ethyl acetate shows moderate solubility. While it has a polar ester group, its hydrogen bonding capability is less pronounced than that of alcohols and acetone.

-

Caption: Factors influencing saccharin's solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of 1,1-dioxo-1,2-benzothiazol-3-one in organic solvents. By understanding the interplay of molecular structure, polarity, and hydrogen bonding, researchers can make informed decisions regarding solvent selection for various applications. The quantitative data presented serves as a practical reference, while the detailed experimental protocol offers a reliable method for determining solubility in other solvent systems. This comprehensive approach, integrating theory and practice, is intended to empower scientists and professionals in their work with this important molecule.

References

-

Saccharin Molecule - Chemical and Physical Properties. (n.d.). Science of Cooking. Retrieved January 8, 2026, from [Link]

-

Saccharin. (2025, August 9). In Sciencemadness Wiki. Retrieved January 8, 2026, from [Link]

-

The physical and chemical properties of saccharin sodium. (n.d.). Snowhite Chemical Co.,LTD. Retrieved January 8, 2026, from [Link]

-

Saccharin and its salts. (1999). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. International Agency for Research on Cancer. Retrieved from [Link]

- Tong, Y., Zhai, S. R., Wang, K., Li, H., & An, Q. (2019). Determination and Correlation of Solubility and Solution Thermodynamics of Saccharin in Different Pure Solvents. The Journal of Chemical Thermodynamics, 133, 70-78.

- Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution. (2019). Journal of Molecular Liquids, 296, 111832.

- Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents. (2020). The Journal of Chemical Thermodynamics, 142, 106013.

-

Saccharin. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

-

Tong, Y. (n.d.). Research Director at Dalian Polytechnic University. ResearchGate. Retrieved January 8, 2026, from [Link]

- The solubility data, Hansen solubility parameter and dissolution thermodynamic properties of riluzole in twelve organic solvents. (2020). The Journal of Chemical Thermodynamics, 141, 105943.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Hansen Solubility Parameters. (n.d.). Retrieved January 8, 2026, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved January 8, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved January 8, 2026, from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). [PDF]. Retrieved from [Link]

-

Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. [PDF]. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

-

Solubility test for Organic Compounds. (n.d.). Retrieved January 8, 2026, from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Retrieved January 8, 2026, from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

Saccharin. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Shaw, D. G. (Ed.). (2008). IUPAC-NIST Solubility Data Series. 86. Ethers and ketones with water. Part 4. C4 and C5 ketones with water. American Institute of Physics for the National Institute of Standards and Technology.

- Liu, H., et al. (2004). Studies on Quantitative Structure-Toxicity Relationship of Alcohols, Phenols, Ethers, Ketones and Esters. Journal of the Chinese Chemical Society, 51(5A), 991-998.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,1-Dioxo-1,2-benzothiazol-3-one (Saccharin)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,1-Dioxo-1,2-benzothiazol-3-one, commonly known as saccharin, is a widely utilized artificial sweetener in the pharmaceutical and food industries. Its thermal stability is a critical parameter that influences its application in various manufacturing processes and its shelf-life in final products. This in-depth technical guide provides a comprehensive overview of the thermal behavior of saccharin, including its decomposition pathways, kinetic parameters, and the analytical techniques used for its characterization. By synthesizing experimental data with established chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and handle this important excipient.

Introduction: The Significance of Thermal Stability in Pharmaceutical Formulations

The thermal stability of a pharmaceutical ingredient is not merely a measure of its resistance to heat; it is a critical determinant of its safety, efficacy, and the overall quality of the final drug product. For a synthetic compound like 1,1-dioxo-1,2-benzothiazol-3-one (saccharin), understanding its behavior at elevated temperatures is paramount. Thermal degradation can lead to the formation of impurities, a loss of desired properties (in this case, sweetness), and potentially toxic byproducts.

Saccharin's journey from a laboratory curiosity in the late 19th century to a globally recognized non-nutritive sweetener has been remarkable.[1] Its application in pharmaceutical formulations is extensive, ranging from oral solutions and suspensions to tablets and lozenges, where it serves to mask the unpleasant taste of active pharmaceutical ingredients (APIs). Manufacturing processes such as wet granulation, spray drying, and melt extrusion can expose saccharin to significant thermal stress. Therefore, a thorough understanding of its thermal decomposition profile is not just an academic exercise but a practical necessity for formulation scientists.

This guide delves into the core aspects of saccharin's thermal stability, moving beyond simple melting points to explore the kinetics and mechanisms of its decomposition. We will examine the influence of different factors on its stability and provide detailed protocols for its thermal analysis, empowering researchers to make informed decisions in their drug development endeavors.

Physicochemical Properties of 1,1-Dioxo-1,2-benzothiazol-3-one

A foundational understanding of the physicochemical properties of saccharin is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Chemical Formula | C₇H₅NO₃S | [2] |

| Molar Mass | 183.18 g/mol | [2] |

| Melting Point | 228.8 - 229.7 °C | [1] |

| Appearance | White crystalline solid | [2] |

| Solubility in Water | 1 g per 290 mL | [1] |

| pKa | 1.6 | [1] |

Saccharin is a notably heat-stable compound, a property that contributes to its widespread use.[1] It is chemically inert in most food and pharmaceutical formulations and stores well under normal conditions.[1] However, as we will explore, its stability is not absolute and is influenced by factors such as pH and the presence of other chemical entities.

Thermal Decomposition Profile: A Multi-faceted Analysis

The thermal decomposition of saccharin is a complex process that can be effectively investigated using a combination of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For saccharin, TGA reveals a distinct decomposition pattern.

Studies have shown that the acidic form of saccharin is relatively volatile and can evaporate completely without significant decomposition under certain conditions.[3] However, under conditions that favor decomposition, the process typically begins at temperatures above 200 °C. One study reported a single decomposition stage for saccharin between 203 and 329 °C.[4] Another investigation observed the onset of decomposition between 258 and 340 °C, characterized by a sudden loss of mass.[3]

The thermal stability of saccharin's salts, such as sodium saccharin, is also of great interest due to their higher solubility. Sodium saccharin often exists in hydrated forms, and its TGA profile typically shows initial mass loss corresponding to the dehydration of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures (400-800 °C).[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides valuable information on phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition processes.

For saccharin, DSC curves typically show a sharp endothermic peak corresponding to its melting point in the range of 225-230 °C.[4] This melting is often closely followed by or overlaps with the onset of decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of saccharin.

Decomposition Mechanism and Products

While the exact, universally agreed-upon mechanism for the thermal decomposition of saccharin is complex and not fully elucidated in the literature, a plausible pathway can be proposed based on its chemical structure and known decomposition products.

The decomposition is believed to be initiated by the cleavage of the relatively weak N-S bond in the heterocyclic ring. This initial step is likely followed by a series of rearrangements and fragmentation reactions.

Under acidic conditions and at elevated temperatures, a known decomposition product is (ammonium-o-sulfo)benzoic acid.[6] This suggests that hydrolysis of the imide bond can occur, followed by further degradation. In the absence of water, the decomposition is likely to proceed through a different pathway involving radical intermediates.

The following diagram illustrates a proposed initial step in the thermal decomposition of 1,1-dioxo-1,2-benzothiazol-3-one.

The gaseous products of decomposition are expected to include sulfur dioxide (SO₂), carbon dioxide (CO₂), and various nitrogen oxides (NOx), which are common products of the combustion of sulfur- and nitrogen-containing organic compounds. The formation of a carbonaceous residue is often observed, especially during decomposition in an inert atmosphere.[3]

Kinetics of Thermal Decomposition

Understanding the kinetics of decomposition is crucial for predicting the stability of saccharin under various thermal conditions and for determining its shelf-life. The activation energy (Ea) is a key kinetic parameter that represents the minimum energy required for the decomposition reaction to occur.

Kinetic studies on pure saccharin have determined its activation energy for volatilization to be approximately 80 ± 1 kJ mol⁻¹.[3] This value was obtained using the Flynn-Wall-Ozawa isoconversional method, which is a model-free approach to analyzing TGA data. A higher activation energy generally indicates greater thermal stability.

A study on a commercial tabletop sweetener containing saccharin reported a higher activation energy compared to other sweeteners, suggesting that the presence of other excipients, such as dextrose, may influence the decomposition kinetics.[4][7]

Experimental Protocols for Thermal Analysis

To ensure the reliability and reproducibility of thermal analysis data, it is essential to follow standardized experimental protocols.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the 1,1-dioxo-1,2-benzothiazol-3-one sample into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Set the final temperature to a point where the decomposition is complete (e.g., 600 °C).

-